molecular formula C8H10ClNO2S B3057779 2-((4-Chlorophenyl)sulfonyl)ethanamine CAS No. 85052-87-5

2-((4-Chlorophenyl)sulfonyl)ethanamine

Cat. No. B3057779
CAS RN: 85052-87-5
M. Wt: 219.69 g/mol
InChI Key: DFTUTJWZDJHCGI-UHFFFAOYSA-N
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Description

“2-((4-Chlorophenyl)sulfonyl)ethanamine” is a chemical compound with the empirical formula C8H11Cl2NO2S . It has a molecular weight of 256.15 . This compound is also known as “2-((4-chlorophenyl)sulfonyl)ethanamine hydrochloride” and is available from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “2-((4-Chlorophenyl)sulfonyl)ethanamine” consists of an ethanamine (ethylamine) group attached to a sulfonyl group, which is further attached to a 4-chlorophenyl group . The InChI code for this compound is 1S/C8H10ClNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H .

Scientific Research Applications

  • Synthesis and Antiviral Activity : Compounds derived from 4-chlorobenzoic acid, which is structurally related to 2-((4-Chlorophenyl)sulfonyl)ethanamine, have been synthesized and tested for antiviral activity. For instance, derivatives with anti-tobacco mosaic virus activity have been identified, highlighting their potential in antiviral research (Chen et al., 2010).

  • Molecular Structure Analysis : Studies on molecules like 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one focus on their molecular structure, revealing the orientation of different molecular segments and providing insights into molecular interactions. This is important for understanding the properties and reactivity of such compounds (Krishnaiah et al., 1995).

  • Development of Novel Compounds : Research into the synthesis of new compounds, like N-sulfonyl-1,2,3-triazoles, has led to the development of diverse compounds using methods like rhodium-catalyzed hydrosilylation. Such research expands the chemical repertoire available for various applications, including medicinal chemistry (Wang et al., 2015).

  • Applications in Organic Chemistry : Compounds structurally similar to 2-((4-Chlorophenyl)sulfonyl)ethanamine have been used in the efficient and selective oxidation of alcohols, catalyzed by oxo-rhenium complexes. This illustrates their role in facilitating important reactions in organic chemistry (Sousa et al., 2013).

  • Enhancing Corrosion Inhibition : Derivatives like 2-(Decylthio)ethanamine hydrochloride have shown promise as multifunctional biocides with properties like biofilm and corrosion inhibition. This suggests potential industrial applications, particularly in water systems (Walter & Cooke, 1997).

  • Medicinal Chemistry Development : The synthesis of antiobesity drug lorcaserin hydrochloride, which involves an intermediate structurally related to 2-((4-Chlorophenyl)sulfonyl)ethanamine, highlights its role in the development of pharmaceuticals (Zhu et al., 2015).

properties

IUPAC Name

2-(4-chlorophenyl)sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTUTJWZDJHCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383187
Record name SBB044864
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)sulfonyl)ethanamine

CAS RN

85052-87-5
Record name SBB044864
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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